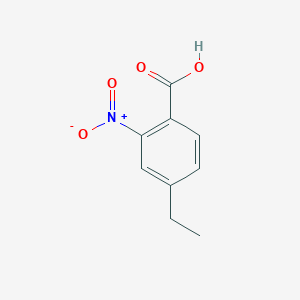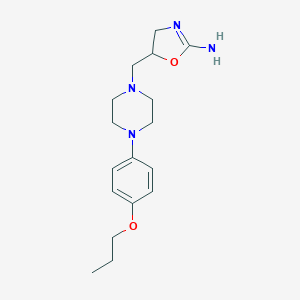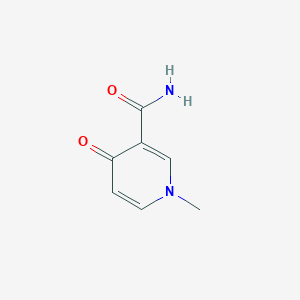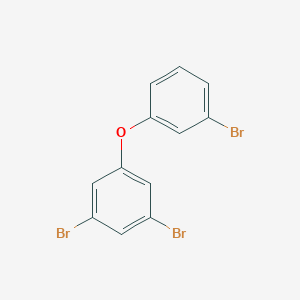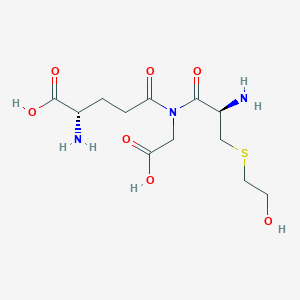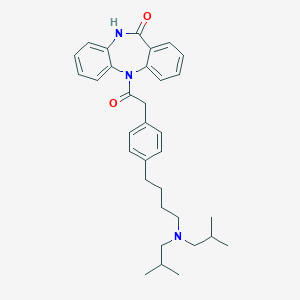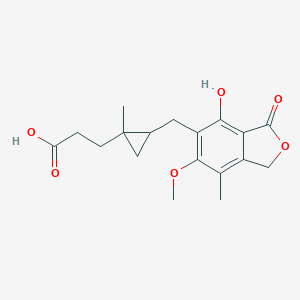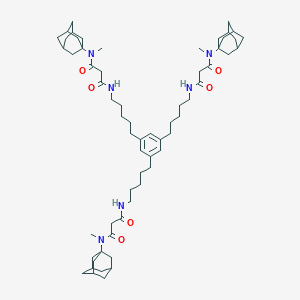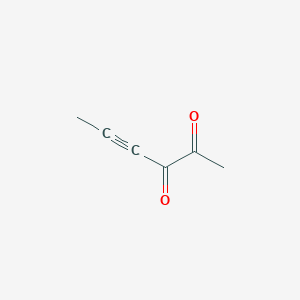
4-Hexyne-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hexyne-2,3-dione is a chemical compound that belongs to the class of alpha, beta-unsaturated ketones. It is also known as Meldrum's acid and has been widely used in various scientific research applications. This compound has gained significant attention due to its unique chemical structure and properties.
作用机制
The mechanism of action of 4-Hexyne-2,3-dione involves the formation of a Michael adduct with a nucleophile. This reaction leads to the formation of a new carbon-carbon bond, which is the basis for its use as a building block in organic synthesis. Additionally, 4-Hexyne-2,3-dione can undergo a variety of reactions, including nucleophilic addition, oxidation, and reduction.
生化和生理效应
4-Hexyne-2,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 4-Hexyne-2,3-dione has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-Hexyne-2,3-dione is its ease of synthesis and availability. It is a relatively inexpensive compound that can be easily obtained from various chemical suppliers. Additionally, 4-Hexyne-2,3-dione has a wide range of applications in organic synthesis, making it a versatile reagent for various laboratory experiments.
However, 4-Hexyne-2,3-dione has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, it can be toxic and should be handled with care. Finally, the use of 4-Hexyne-2,3-dione in biological experiments requires further investigation to determine its safety and potential side effects.
未来方向
There are several future directions for the research on 4-Hexyne-2,3-dione. One potential area of research is the development of new synthetic methods for the production of 4-Hexyne-2,3-dione. Additionally, further investigation is needed to determine the exact mechanism of action of 4-Hexyne-2,3-dione and its potential use as a therapeutic agent for various diseases. Finally, the use of 4-Hexyne-2,3-dione in biological experiments should be further explored to determine its safety and potential applications in medicine.
Conclusion:
In conclusion, 4-Hexyne-2,3-dione is a versatile and useful compound that has a wide range of applications in various scientific research fields. Its ease of synthesis and availability make it a valuable reagent for laboratory experiments. However, further investigation is needed to determine its exact mechanism of action and potential use as a therapeutic agent. Overall, 4-Hexyne-2,3-dione is a promising compound that has the potential to make significant contributions to the field of organic chemistry and medicine.
合成方法
The synthesis of 4-Hexyne-2,3-dione can be achieved through several methods. One of the most common methods involves the reaction of malonic acid with acetone in the presence of a catalyst. Another method involves the reaction of acetic anhydride with diethyl malonate in the presence of sodium ethoxide. The synthesis of 4-Hexyne-2,3-dione is relatively simple and can be achieved using standard laboratory techniques.
科学研究应用
4-Hexyne-2,3-dione has been widely used in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a building block in the synthesis of complex organic molecules. Additionally, 4-Hexyne-2,3-dione has been used as a catalyst in various organic reactions, including aldol condensation, Michael addition, and Knoevenagel condensation.
属性
CAS 编号 |
159146-89-1 |
|---|---|
产品名称 |
4-Hexyne-2,3-dione |
分子式 |
C6H6O2 |
分子量 |
110.11 g/mol |
IUPAC 名称 |
hex-4-yne-2,3-dione |
InChI |
InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3 |
InChI 键 |
SDWIGJDORAFEGT-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(=O)C |
规范 SMILES |
CC#CC(=O)C(=O)C |
同义词 |
4-Hexyne-2,3-dione (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
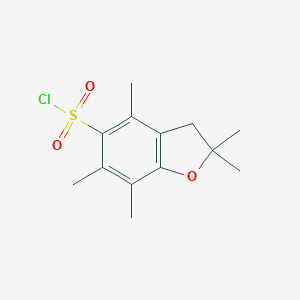
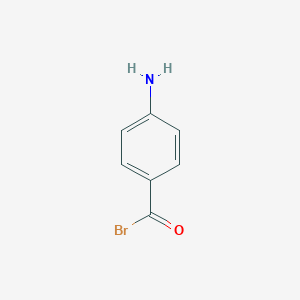
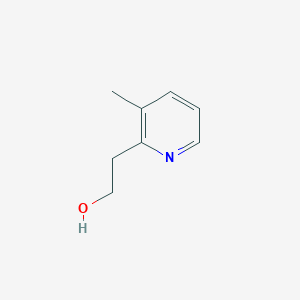
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)
